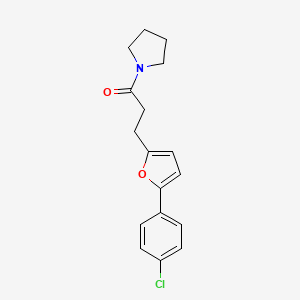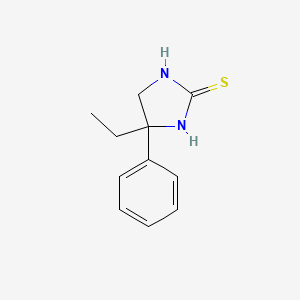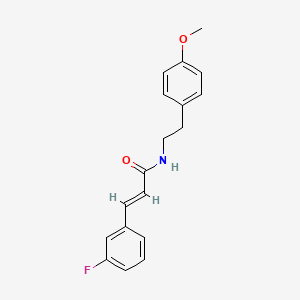
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a complex organic compound that features a pyrazole ring substituted with a 2,3-dimethylphenyl group and two trifluoroethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through a cyclization reactionThe final step involves esterification with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethyl esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the substituent introduced.
科学的研究の応用
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics
作用機序
The mechanism of action of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
- Bis(2,2,2-trifluoroethyl) 1-phenyl-1H-pyrazole-3,4-dicarboxylate
- Bis(2,2,2-trifluoroethyl) 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Bis(2,2,2-trifluoroethyl) 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
The presence of the 2,3-dimethylphenyl group in Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate distinguishes it from similar compounds. This substitution can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for specific applications in research and industry .
特性
分子式 |
C17H14F6N2O4 |
|---|---|
分子量 |
424.29 g/mol |
IUPAC名 |
bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H14F6N2O4/c1-9-4-3-5-12(10(9)2)25-6-11(14(26)28-7-16(18,19)20)13(24-25)15(27)29-8-17(21,22)23/h3-6H,7-8H2,1-2H3 |
InChIキー |
YFMKQHHCPXOWSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)







